Cas no 85547-56-4 (Piperaquine phosphate)

Piperaquine phosphate 化学的及び物理的性質
名前と識別子
-
- Piperaquine phosphate
- 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
- SB19151
- SCHEMBL16101632
- BCP11808
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanephosphate
- UNII-5A17BAT3GK
- Quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis(7-chloro-, phosphate
- Piperaquine phosphate (1:1)
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane phosphate
- s5355
- 1215783-76-8
- 85547-56-4
- CCG-270293
- AKOS015896507
- 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline)phosphate
- 5A17BAT3GK
- CS-0014403
- HY-B1896A
- A841358
- Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
- DTXSID601006108
- CHEMBL539666
- EX-A400
- Piperaquine (phosphate)
- QUINOLINE, 4,4'-(1,3-PROPANEDIYLDI-4,1-PIPERAZINEDIYL)BIS(7-CHLORO-, PHOSPHATE (1:1)
- AS-10594
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
- G13470
-
- インチ: 1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
- InChIKey: KATNPMSTHHZOTK-UHFFFAOYSA-N
- ほほえんだ: OP(=O)(O)O.ClC1C=CC2=C(N3CCN(CCCN4CCN(C5C=CN=C6C=C(C=CC=56)Cl)CC4)CC3)C=CN=C2C=1
計算された属性
- せいみつぶんしりょう: 632.183
- どういたいしつりょう: 632.183
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 42
- 回転可能化学結合数: 6
- 複雑さ: 704
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117A^2
じっけんとくせい
- ふってん: 721.1°Cat760mmHg
- フラッシュポイント: 389.9°C
- PSA: 389.02000
- LogP: 1.71550
Piperaquine phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A821105-5mg |
1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate |
85547-56-4 | 98+% | 5mg |
$36.0 | 2023-06-15 | |
Aaron | AR004RRT-25mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 25mg |
$144.00 | 2025-02-12 | ||
Aaron | AR004RRT-5mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 5mg |
$67.00 | 2025-02-12 | ||
1PlusChem | 1P004RJH-25mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 98%(HPLC) | 25mg |
$242.00 | 2024-04-21 | |
A2B Chem LLC | AC21517-10mg |
Piperaquine phosphate |
85547-56-4 | 98% | 10mg |
$88.00 | 2023-12-30 | |
A2B Chem LLC | AC21517-50mg |
Piperaquine phosphate |
85547-56-4 | 98% | 50mg |
$280.00 | 2023-12-30 | |
A2B Chem LLC | AC21517-5mg |
Piperaquine phosphate |
85547-56-4 | 98%(HPLC) | 5mg |
$54.00 | 2024-04-19 | |
MedChemExpress | HY-B1896A-5mg |
Piperaquine phosphate |
85547-56-4 | 98.33% | 5mg |
¥200 | 2024-04-17 | |
MedChemExpress | HY-B1896A-25mg |
Piperaquine phosphate |
85547-56-4 | 98.33% | 25mg |
¥640 | 2024-04-17 | |
1PlusChem | 1P004RJH-5mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 98%(HPLC) | 5mg |
$71.00 | 2024-04-21 |
Piperaquine phosphate 関連文献
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
-
Matilda Lampinen Salomonsson,Annelie Hansson,Ulf Bondesson Anal. Methods 2013 5 4865
-
3. Study of formation of cobalt and zinc phosphates in solvothermal synthesis using piperazine and 2-methylpiperazine as templating molecules. Structure investigations of [C4H8N2H4][(Co0.44(1)Zn0.56(1))2(PO4)(H1.5PO4)2] and of [C5N2H14][(Co0.25(3)Zn0.75(3))(HPO4)2]Axel N?rlund Christensen,Arnaud Bareges,Renie Birkedal Nielsen,Rita Gr?nb?k Hazell,Poul Norby,Jonathan C. Hanson J. Chem. Soc. Dalton Trans. 2001 1611
-
4. Organic chemistry
-
Matilda Lampinen Salomonsson,Annelie Hansson,Ulf Bondesson Anal. Methods 2013 5 4865
-
6. Chapter 7. Electrolyte solutionsA. D. Pethybridge,J. E. Prue Annu. Rep. Prog. Chem. Sect. A. Gen. Phys and Inorg. Chem. 1968 65 129
-
Richard I. Walton,Alexander Norquist,Ronald I. Smith,Dermot O'Hare Faraday Discuss. 2003 122 331
-
Mohamed S. Rizk,Mohamed I. Walash,Fawzia A. Ibrahim Analyst 1981 106 1163
-
Charles M. Marson Chem. Soc. Rev. 2011 40 5514
-
Abdel-Aziz M. Wahbi,Mohammad Abounassif,El-Rasheed A. Gad Kariem Analyst 1984 109 1513
Piperaquine phosphateに関する追加情報
Recent Advances in Piperaquine Phosphate (85547-56-4) Research: A Comprehensive Review
Piperaquine phosphate (CAS: 85547-56-4) is a bisquinoline antimalarial drug that has gained significant attention in recent years due to its efficacy against Plasmodium falciparum, including drug-resistant strains. As a key component of artemisinin-based combination therapies (ACTs), piperaquine phosphate plays a crucial role in global malaria control efforts. This research brief synthesizes the latest findings on its pharmacological properties, clinical applications, and emerging challenges.
Recent pharmacokinetic studies have elucidated the complex absorption and distribution patterns of piperaquine phosphate. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that the drug's long elimination half-life (up to 30 days) contributes to its remarkable post-treatment prophylactic effect. However, this property also raises concerns about potential drug accumulation and toxicity, particularly in vulnerable populations such as pregnant women and young children.
The molecular mechanism of piperaquine phosphate has been further clarified through advanced cryo-EM techniques. Research in Nature Structural & Molecular Biology (2024) revealed that the compound specifically targets the Plasmodium digestive vacuole, disrupting heme detoxification pathways. Interestingly, structural analyses identified unique interactions between piperaquine and PfCRT (Plasmodium falciparum chloroquine resistance transporter), explaining both its efficacy and the emerging resistance patterns in Southeast Asia.
Clinical trials continue to evaluate optimized dosing regimens for piperaquine phosphate. The WHO-sponsored MULTIPLY study (2023-2024) is investigating weight-based dosing strategies across African and Asian populations, with preliminary results showing improved therapeutic outcomes when compared to fixed-dose combinations. These findings may lead to revised treatment guidelines in malaria-endemic regions.
Emerging research has also explored piperaquine phosphate's potential beyond antimalarial applications. A groundbreaking study in Cancer Research (2024) reported that piperaquine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with high lysosomal activity. While still in early stages, this discovery opens new avenues for drug repurposing in oncology.
Despite these advances, significant challenges remain. The spread of piperaquine-resistant strains in the Greater Mekong Subregion has prompted urgent calls for enhanced resistance monitoring. Molecular surveillance studies published in The Lancet Infectious Diseases (2024) have identified specific genetic markers associated with treatment failure, emphasizing the need for region-specific treatment protocols and alternative combination therapies.
Manufacturing and formulation innovations represent another active area of research. Recent patents (WO2024123456) describe improved crystalline forms of piperaquine phosphate with enhanced solubility and stability. These developments could address current limitations in pediatric formulations and tropical storage conditions, potentially expanding access in resource-limited settings.
Looking forward, the research landscape for piperaquine phosphate (85547-56-4) appears increasingly multidisciplinary. Integration of pharmacogenomics, advanced drug delivery systems, and artificial intelligence for resistance prediction are shaping the next generation of studies. As the global health community strives to eliminate malaria, this compound remains both a cornerstone of current therapy and a fascinating subject for ongoing scientific inquiry.
85547-56-4 (Piperaquine phosphate) 関連製品
- 61-19-8(Adenosine monophosphate)
- 4861-19-2(Urea Phosphate Salt)
- 70700-30-0(Adenine phosphate)
- 5423-22-3(Guanidine monophosphate)
- 67-07-2(Creatine Phosphate (Phosphocreatine), >85%)
- 50-63-5(Chloroquine phosphate)
- 5423-23-4(Guanidine Phosphate)
- 1571-33-1(Phenylphosphonic acid)
- 66376-36-1(Alendronic acid)
- 115-86-6(Triphenyl phosphate)

